7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxifloxacin Decarboxy Analog is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is primarily used as an impurity standard in pharmaceutical research and development. It is characterized by the removal of the carboxyl group from the parent Moxifloxacin molecule, resulting in a unique structure with distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moxifloxacin Decarboxy Analog involves several steps, starting from the parent compound, Moxifloxacin. The key step is the decarboxylation reaction, where the carboxyl group is removed. This can be achieved through various chemical reactions, including thermal decarboxylation or the use of decarboxylating agents. The reaction conditions typically involve elevated temperatures and specific catalysts to facilitate the decarboxylation process .
Industrial Production Methods
Industrial production of Moxifloxacin Decarboxy Analog follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired analog from other impurities .
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin Decarboxy Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the analog.
Substitution: The analog can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the analog .
Scientific Research Applications
Moxifloxacin Decarboxy Analog has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.
Industry: Utilized in the quality control of Moxifloxacin production and in the development of new pharmaceutical compounds .
Mechanism of Action
The mechanism of action of Moxifloxacin Decarboxy Analog is related to its structural similarity to Moxifloxacin. It interacts with bacterial enzymes such as topoisomerase II (DNA gyrase) and topoisomerase IV, inhibiting their function and thereby preventing bacterial DNA replication and transcription. This leads to the bactericidal effect observed with fluoroquinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: The parent compound, used as an antibiotic.
Levofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity .
Uniqueness
Moxifloxacin Decarboxy Analog is unique due to the absence of the carboxyl group, which alters its chemical properties and interactions. This makes it valuable as a reference standard and in studies of impurity profiles in pharmaceutical formulations .
Biological Activity
The compound 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one is a complex organic molecule belonging to the class of quinolone derivatives. This compound exhibits significant biological activity, particularly in the field of antimicrobial agents. Its structural features contribute to its interaction with biological targets, primarily bacterial enzymes.
- Molecular Formula : C20H24FN3O2
- Molecular Weight : 357.4 g/mol
- IUPAC Name : this compound
- CAS Number : 1217665-86-5
The biological activity of this compound primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death. This mechanism is similar to that of other fluoroquinolone antibiotics.
Antimicrobial Activity
Research indicates that this compound exhibits broad-spectrum antibacterial properties against various Gram-positive and Gram-negative bacteria. It has been shown to be effective against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these bacteria suggest that it is comparable in efficacy to established antibiotics like moxifloxacin.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Klebsiella pneumoniae | 0.25 |
Case Studies
- In Vitro Studies : A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited bacterial growth in vitro with a significant reduction in colony-forming units (CFUs) compared to untreated controls.
- In Vivo Efficacy : In animal models of infection caused by E. coli, administration of the compound resulted in a marked decrease in bacterial load in tissues compared to control groups treated with saline.
Toxicological Profile
While the compound shows promising antibacterial activity, its safety profile must also be considered. Preliminary studies indicate that it has a low cytotoxicity profile against mammalian cells at therapeutic concentrations. However, further studies are required to evaluate its long-term effects and potential side effects.
Properties
Molecular Formula |
C20H24FN3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one |
InChI |
InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3 |
InChI Key |
OULQTEYVKYNDBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.